1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol
Description
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol is a fluorinated secondary alcohol characterized by a propanol backbone substituted with a 3,5-bis(trifluoromethyl)phenyl group. This compound is synthesized via Grignard reactions, as demonstrated by Kurt Polidano et al., where 3,5-bis(trifluoromethyl)benzaldehyde reacts with ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF) to yield the product in 43% yield after purification by silica column chromatography . The compound is commercially available at ≥95% purity (Alfa catalog) and is supplied in 5g/25g packaging . Key spectroscopic data include:
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (s, 2H, aromatic), 7.85 (s, 1H, aromatic), 5.00 (q, J = 6.4 Hz, 1H, -CH(OH)), 1.95–1.85 (m, 2H, -CH₂-), 1.05 (t, J = 7.4 Hz, 3H, -CH₃) .
- ¹⁹F NMR (376 MHz, CDCl₃): δ -63.2 (s, 6F, -CF₃) .
Its molecular formula is C₁₁H₁₀F₆O, with a molecular weight of 272.19 g/mol . Safety data sheets highlight hazards under GHS guidelines, including skin/eye irritation and specific handling precautions .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6O/c1-2-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,9,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQJJEHEDHLDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742097-70-7 | |
| Record name | 742097-70-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming the corresponding halides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products:
Oxidation: 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one.
Reduction: 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-amine.
Substitution: Corresponding halides such as 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-chloride.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Fluorinated compounds, including those derived from 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol, are explored for their potential as drug candidates due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of specialty chemicals and agrochemicals, where the trifluoromethyl groups impart desirable properties such as increased lipophilicity and chemical resistance.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity by increasing hydrophobic interactions and altering the electronic environment of the active site. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
- Molecular Formula: C₁₀H₈F₆O (MW = 258.16 g/mol ) .
- Key Differences: Shorter carbon chain (ethanol vs. propanol backbone).
- Applications: Intermediate in synthesizing aprepitant (an antiemetic drug) .
- Spectral Data: ¹H NMR (CDCl₃) shows a singlet for the -CH(OH) group at δ 4.49 ppm, distinct from the propanol derivative’s splitting pattern .
1-(3,5-Bis(trifluoromethyl)phenyl)propan-2-ol
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone
- CAS No.: 30071-93-3 (Similarity Score = 0.83) .
- Key Differences: Ketone functional group instead of alcohol.
- Reactivity: Likely more electrophilic due to the carbonyl group, enabling nucleophilic additions.
Physicochemical Properties Comparison
Research Findings and Data
Spectroscopic Trends
Biological Activity
1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol, also known as (R)-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol, is a compound characterized by its unique trifluoromethyl groups which significantly influence its biological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).
- Molecular Formula : C11H10F6O
- Molecular Weight : 272.19 g/mol
- CAS Number : 742097-70-7
- Physical State : Solid at room temperature
- Melting Point : 53.0 to 57.0 °C
Biological Activity Overview
The biological activity of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol has been explored in various studies, particularly focusing on its cytotoxic effects on cancer cells and its potential mechanisms of action.
Cytotoxicity Studies
Research has indicated that compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety exhibit significant cytotoxic activity against several human cancer cell lines. In particular:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The IC50 values for some derivatives of this compound range from 3.6 µM to 11.0 µM, demonstrating potent cytotoxic effects .
Table 1: Cytotoxic Activity of Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| R1=4-trifluoromethylbenzyl derivative | HCT-116 | 3.6 |
| R1=3,5-bis(trifluoromethyl)benzyl | MCF-7 | 11.0 |
| R1=4-(trifluoromethyl)benzyl | HeLa | 8.0 |
The mechanisms by which these compounds exert their cytotoxic effects have been investigated through various assays:
- Cell Cycle Analysis : Flow cytometry studies revealed that treatment with these compounds leads to cell cycle arrest at the G0/G1 and G2/M phases, indicating a disruption in normal cell cycle progression.
- Apoptosis Induction : The compounds were found to induce apoptosis in both wild-type and mutant p53 cell lines, suggesting that their mechanism may not solely rely on p53 pathways .
Structure-Activity Relationship (SAR)
SAR studies have shown that the presence and position of trifluoromethyl groups significantly enhance the biological activity of these compounds. The following observations were made:
- Compounds with the R1=3,5-bis(trifluoromethyl)benzyl substituent exhibited higher cytotoxicity compared to those with simpler substitutions.
- The hydrophobicity of the compounds correlates positively with their activity against HCT-116 cells, emphasizing the importance of molecular structure in determining efficacy .
Q & A
Q. Methodological Answer :
- 19F NMR : Essential for confirming the presence and electronic environment of trifluoromethyl groups. Chemical shifts near −60 ppm (CF3) are typical .
- 1H/13C NMR : Analyze aromatic proton splitting patterns (e.g., para-substituted trifluoromethyl groups) and hydroxyl proton exchange dynamics (D2O shake tests) .
- IR Spectroscopy : Detect hydroxyl stretches (~3200–3600 cm⁻¹) and CF3 symmetric/asymmetric vibrations (~1150–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 258.15) and fragmentation patterns .
Advanced Research: How do the electron-withdrawing trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?
Methodological Answer :
The meta-positioned CF3 groups create a strongly electron-deficient aromatic ring, directing electrophilic attacks to specific positions. For example:
- Oxidation Studies : The hydroxyl group’s oxidation to a ketone (e.g., using Jones reagent) proceeds slower than in non-fluorinated analogs due to steric hindrance and electronic deactivation. Kinetic studies (e.g., monitoring via GC-MS) can quantify rate differences .
- Nucleophilic Substitution : In derivatives like thioureas (e.g., N-[3,5-bis(trifluoromethyl)phenyl]thiourea), the CF3 groups stabilize transition states via inductive effects, enhancing reactivity. Computational modeling (DFT) can map charge distribution and predict reactive sites .
Advanced Research: How can researchers resolve contradictory data regarding the compound’s thermal stability during catalytic applications?
Methodological Answer :
Contradictions in thermal stability (e.g., decomposition temperatures reported as 150°C vs. 180°C) may arise from impurities or experimental setups. A systematic approach includes:
- Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert (N2) vs. oxidative (O2) atmospheres.
- Accelerated Rate Calorimetry (ARC) : Quantify self-heating rates in sealed reactors to identify exothermic decomposition thresholds .
- Purity Assessment : Trace impurities (e.g., residual solvents or catalysts) can lower stability. Use high-vacuum sublimation or recrystallization to isolate pure samples .
Advanced Research: What strategies are effective for studying the compound’s role in asymmetric catalysis, particularly in C–C bond-forming reactions?
Methodological Answer :
As a chiral auxiliary or ligand, the compound’s stereochemistry must align with the target reaction’s mechanistic requirements. Strategies include:
- Ligand Design : Modify the propan-1-ol backbone to introduce phosphine or amine donor groups, enhancing metal coordination (e.g., Pd or Ru complexes) .
- Mechanistic Probes : Use isotopic labeling (e.g., 2H or 13C in the hydroxyl group) to track hydrogen transfer in reductions.
- Kinetic Resolution : Test enantioselectivity in reactions like aldol additions, comparing ee values via chiral GC or HPLC .
Basic Research: How can researchers mitigate challenges in isolating 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol due to its high hydrophobicity?
Q. Methodological Answer :
- Solvent Systems : Use mixed polar/non-polar solvents (e.g., hexane/ethyl acetate) for crystallization.
- Derivatization : Convert the hydroxyl group to a more crystalline derivative (e.g., acetate or tosylate) for easier isolation, followed by deprotection .
- Chromatography : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients to separate hydrophobic byproducts .
Advanced Research: What computational methods are suitable for predicting the compound’s interactions in host-guest systems or biological targets?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model binding to enzymes or receptors (e.g., cytochrome P450) by parameterizing CF3 groups with force fields like OPLS-AA .
- Docking Studies : Use AutoDock Vina to predict binding poses, focusing on hydrophobic pockets that accommodate trifluoromethyl groups .
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values of CF3) with biological activity data to design analogs .
Advanced Research: How can discrepancies in NMR spectra (e.g., unexpected splitting or integration ratios) be diagnostically addressed?
Q. Methodological Answer :
- Dynamic Effects : Variable-temperature NMR can identify hindered rotation in aryl groups (e.g., CF3 groups causing atropisomerism) .
- Decoupling Experiments : 19F decoupling during 1H NMR acquisition simplifies splitting patterns caused by scalar coupling.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
